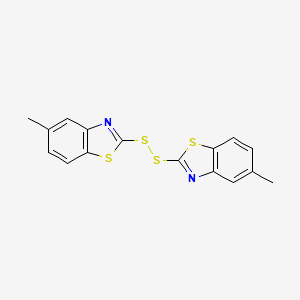
2,2'-Disulfanediylbis(5-methyl-1,3-benzothiazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) is a chemical compound known for its unique structure and properties. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is particularly notable for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) typically involves the reaction of 2-aminothiophenol with aldehydes under specific conditions. One common method includes the use of iodine as a catalyst in dimethylformamide (DMF) to promote the condensation reaction . Another approach involves the use of microwave-accelerated condensation in an ionic liquid, which provides a solvent and catalyst-free environment .
Industrial Production Methods
Industrial production of this compound often employs high-temperature reactions involving aniline and carbon disulfide in the presence of sulfur. This method is efficient and yields the desired product in significant quantities .
化学反应分析
Types of Reactions
2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiol groups.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazoles .
科学研究应用
2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other benzothiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the rubber industry as a vulcanization accelerator
作用机制
The mechanism of action of 2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s sulfur-containing structure allows it to form strong bonds with proteins and enzymes, disrupting their normal function .
相似化合物的比较
Similar Compounds
2-Mercaptobenzothiazole: Another benzothiazole derivative with similar applications in the rubber industry.
1,3-Benzothiazol-2(3H)-one: A related compound used in the synthesis of various derivatives.
Uniqueness
2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) is unique due to its disulfide linkage, which imparts distinct chemical and physical properties. This feature enhances its stability and reactivity compared to other benzothiazole derivatives .
属性
CAS 编号 |
183372-87-4 |
|---|---|
分子式 |
C16H12N2S4 |
分子量 |
360.5 g/mol |
IUPAC 名称 |
5-methyl-2-[(5-methyl-1,3-benzothiazol-2-yl)disulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C16H12N2S4/c1-9-3-5-13-11(7-9)17-15(19-13)21-22-16-18-12-8-10(2)4-6-14(12)20-16/h3-8H,1-2H3 |
InChI 键 |
HSKZOTUMQMYSNC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)SC(=N2)SSC3=NC4=C(S3)C=CC(=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


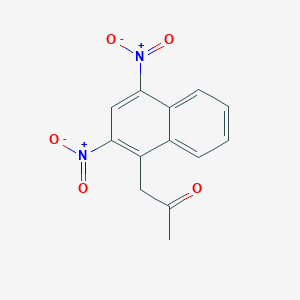
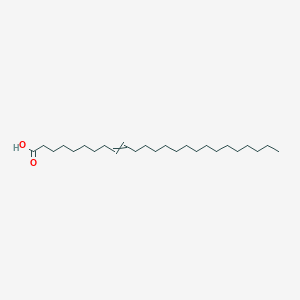
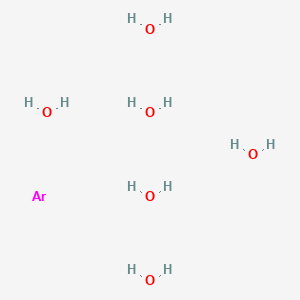

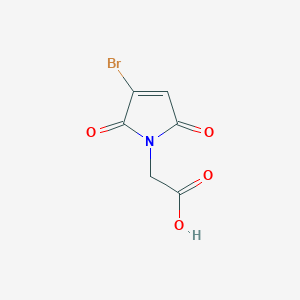
![3,4-Bis[(dodecyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14266149.png)

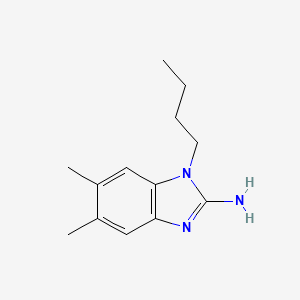
![3-(Anilinomethylidene)[1,1'-biphenyl]-2(3H)-one](/img/structure/B14266158.png)
![(7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14266181.png)
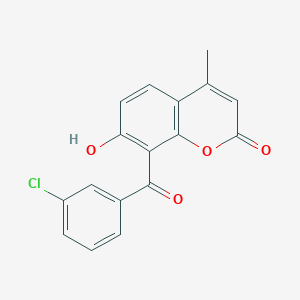
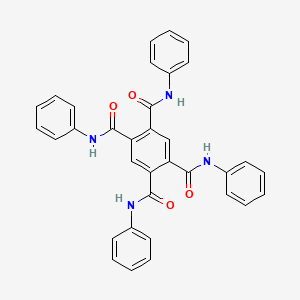

![2-[4-(1-Phenylethyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14266214.png)
